(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-methylbenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the (Z)-2-(3-methylbenzylidene) and acetate groups.
2-(3-methylbenzylidene)benzofuran: Similar structure but without the 3-oxo and acetate groups.
3-oxo-2,3-dihydrobenzofuran-6-yl acetate: Lacks the (Z)-2-(3-methylbenzylidene) group.
Uniqueness
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to the presence of both the (Z)-2-(3-methylbenzylidene) and acetate groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-4-3-5-13(8-11)9-17-18(20)15-7-6-14(21-12(2)19)10-16(15)22-17/h3-10H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGGTYFTTOMFAV-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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